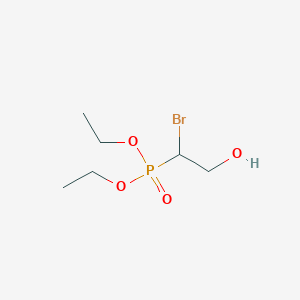
Diethyl (1-bromo-2-hydroxyethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (1-bromo-2-hydroxyethyl)phosphonate is an organophosphorus compound with the molecular formula C6H14BrO3P. It is a derivative of phosphonic acid and is characterized by the presence of a bromo and a hydroxy group attached to an ethyl chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (1-bromo-2-hydroxyethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with 1,2-dibromoethane under basic conditions. The reaction typically proceeds as follows:
Reactants: Diethyl phosphite and 1,2-dibromoethane.
Conditions: Basic conditions, often using a base such as sodium hydroxide.
Procedure: The reactants are mixed and heated, leading to the substitution of one bromine atom with the phosphonate group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (1-bromo-2-hydroxyethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of diethyl (1-bromo-2-oxoethyl)phosphonate.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom and form diethyl (2-hydroxyethyl)phosphonate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as ethanol or methanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted phosphonates.
Oxidation: Formation of diethyl (1-bromo-2-oxoethyl)phosphonate.
Reduction: Formation of diethyl (2-hydroxyethyl)phosphonate.
Wissenschaftliche Forschungsanwendungen
Diethyl (1-bromo-2-hydroxyethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of organophosphorus compounds, including phosphonates and phosphinates.
Biology: Employed in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl (1-bromo-2-hydroxyethyl)phosphonate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The specific pathways involved depend on the target enzyme or receptor.
Vergleich Mit ähnlichen Verbindungen
Diethyl (1-bromo-2-hydroxyethyl)phosphonate can be compared with other similar compounds, such as:
Diethyl (1-hydroxyethyl)phosphonate: Lacks the bromine atom and has different reactivity and applications.
Diethyl (1-bromoethyl)phosphonate: Lacks the hydroxy group and has different chemical properties.
Diethyl (1-chloro-2-hydroxyethyl)phosphonate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
The uniqueness of this compound lies in its dual functional groups (bromo and hydroxy), which provide versatility in chemical reactions and applications.
Eigenschaften
CAS-Nummer |
65345-03-1 |
|---|---|
Molekularformel |
C6H14BrO4P |
Molekulargewicht |
261.05 g/mol |
IUPAC-Name |
2-bromo-2-diethoxyphosphorylethanol |
InChI |
InChI=1S/C6H14BrO4P/c1-3-10-12(9,11-4-2)6(7)5-8/h6,8H,3-5H2,1-2H3 |
InChI-Schlüssel |
PMELWARJWLTSBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(CO)Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one](/img/structure/B14477053.png)
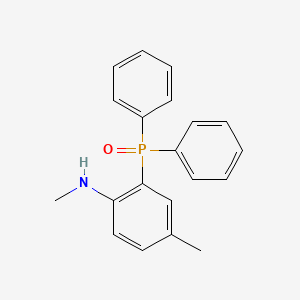
![2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol](/img/structure/B14477071.png)
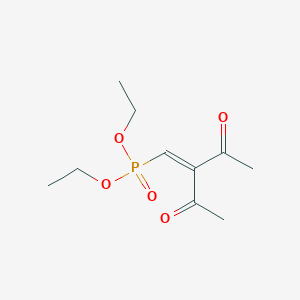

![2-[2-(Diethylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14477089.png)

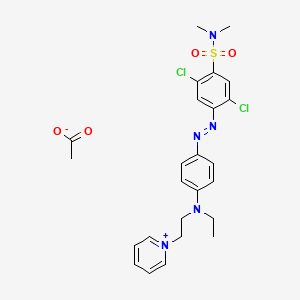
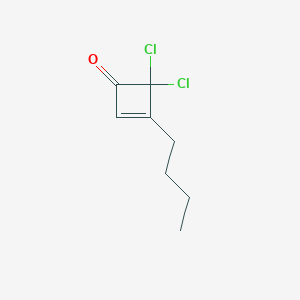
![Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B14477118.png)
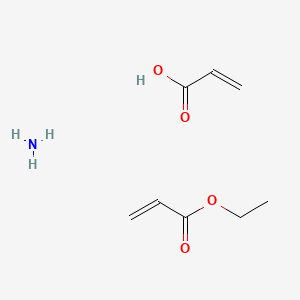
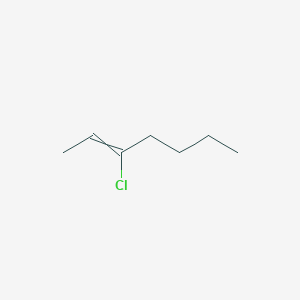

![1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol](/img/structure/B14477143.png)
